molecular formula C7H15N5O2 B14507486 1-Hexyl-1,2-dinitrosoguanidine CAS No. 64457-62-1

1-Hexyl-1,2-dinitrosoguanidine

Cat. No.: B14507486
CAS No.: 64457-62-1
M. Wt: 201.23 g/mol
InChI Key: MFPYYIGTHHXNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexyl-1,2-dinitrosoguanidine is a chemical compound provided for scientific and experimental research. Its molecular formula is C7H15N5O2, and it has a molecular weight of 201.23 g/mol . This compound is supplied for research purposes and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct a risk assessment and implement appropriate safety controls before handling this or any chemical compound. The specific research applications and mechanisms of action for this compound are not well-documented in the available scientific literature. Researchers are advised to consult specialized chemical and toxicological databases for further information. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64457-62-1

Molecular Formula

C7H15N5O2

Molecular Weight

201.23 g/mol

IUPAC Name

1-hexyl-1,2-dinitrosoguanidine

InChI

InChI=1S/C7H15N5O2/c1-2-3-4-5-6-12(11-14)7(8)9-10-13/h2-6H2,1H3,(H2,8,9,13)

InChI Key

MFPYYIGTHHXNNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C(=NN=O)N)N=O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 1 Hexyl 1,2 Dinitrosoguanidine

Established Synthetic Routes for Dinitrosoguanidine Core Structures

The formation of a dinitrosoguanidine core, while not extensively documented as a singular entity, is predicated on the well-established chemistry of N-nitroso compounds and the synthesis of guanidine (B92328) precursors.

N-nitroso compounds are typically synthesized through the reaction of a nitrosating agent with an amino-containing substrate, such as a guanidine. acs.orgresearchgate.net The most common nitrosating agent is nitrous acid (HNO₂), which is usually generated in situ from a nitrite (B80452) salt, like sodium nitrite, under acidic conditions. stackexchange.com The general mechanism involves the electrophilic attack of a nitrosonium ion (NO⁺) carrier on the nitrogen atom of the amino compound. researchgate.net

For guanidines, which are considered a type of N-nitrosamide, the nitrosation reaction is influenced by the pH of the reaction medium. acs.orgusp.org The formation of N-nitroso derivatives of guanidine is generally favored in acidic environments, with optimal yields often observed at a pH between 2.5 and 3.5. acs.org The basicity of the guanidine substrate also plays a role, with the yield being inversely proportional to the basicity of the amino substance. acs.org It is important to note that while the term "dinitrosoguanidine" is used, the sequential introduction of two nitroso groups onto the guanidine scaffold would require careful control of reaction conditions.

The synthesis of the guanidine core itself can be achieved through various methods. Common approaches include the reaction of amines with cyanamides, carbodiimides, or S-methylisothiouronium salts. wikipedia.org The functionalization of the guanidine group, for instance, with an alkyl chain, can be achieved either by starting with a pre-functionalized amine or by modifying the guanidine core after its formation. nih.gov Protecting groups are often employed during these synthetic steps to control the regioselectivity of the reactions and prevent unwanted side products. stackexchange.com

Specific Synthetic Approaches for 1-Hexyl-1,2-dinitrosoguanidine

The synthesis of this compound would logically proceed through the initial synthesis of a hexyl-substituted guanidine, followed by a controlled dinitrosation step.

The hexyl group can be introduced onto the guanidine scaffold through several established methods. One effective technique is the phase-transfer-catalyzed alkylation of a protected guanidine with a hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane). acs.orgnih.gov This method offers a straightforward and efficient route to N-alkylated guanidines and is tolerant of a range of functional groups.

Another common strategy is the guanidinylation of hexylamine (B90201). This involves reacting hexylamine with a guanidinylating agent, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine, to form the corresponding N-hexylguanidine. usp.org The choice of method depends on the availability of starting materials and the desired purity of the final product.

A plausible synthetic route starting from hexylamine is depicted below: Step 1: Guanidinylation of Hexylamine Hexylamine + Guanidinylating Agent (e.g., S-Methylisothiourea sulfate) → Hexylguanidine

Step 2: Dinitrosation of Hexylguanidine Hexylguanidine + 2 eq. NaNO₂ / H⁺ → this compound

The optimization of the synthesis of this compound would involve a systematic study of various reaction parameters to maximize the yield and purity of the product. Key parameters for the nitrosation step include temperature, reaction time, solvent, and the stoichiometry of the nitrosating agent.

Based on general principles of nitrosation reactions, lower temperatures are often preferred to minimize the decomposition of the nitrosating agent and potential side reactions. The reaction time needs to be sufficient for complete conversion, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The choice of solvent is also critical; while aqueous acidic conditions are common for in situ generation of nitrous acid, the use of organic solvents might be necessary depending on the solubility of the hexylguanidine precursor. The molar ratio of sodium nitrite to the guanidine substrate would be crucial for achieving dinitrosation, likely requiring at least two equivalents of the nitrosating agent.

A hypothetical optimization study could explore the parameters outlined in the following table:

ParameterRange to be InvestigatedRationale
Temperature -10 °C to 25 °CTo control reaction rate and minimize decomposition.
NaNO₂ Equivalents 2.0 to 3.0To ensure complete dinitrosation.
pH 2.0 to 4.0To optimize the formation of the active nitrosating species.
Solvent Water, Acetic Acid, MethanolTo assess the effect of solvent polarity and proticity on the reaction.
Reaction Time 1 to 24 hoursTo determine the time required for maximum conversion.

Derivatization Strategies for this compound

The chemical structure of this compound offers several possibilities for derivatization, allowing for the modification of its properties. The N-nitroso group is known to be reactive and can participate in various chemical transformations. For instance, N-nitrosoguanidines can act as alkylating agents under certain conditions. wikipedia.org

Synthesis of Analogues with Structural Modifications on the Hexyl Chain

The synthesis of analogues of this compound bearing modifications on the hexyl chain can be approached through several established synthetic strategies. These modifications can be instrumental in modulating the physicochemical properties of the molecule, such as lipophilicity, which can, in turn, influence its interactions with biological systems.

One primary approach involves the synthesis of various N-alkylated guanidine derivatives where the alkyl chain is varied. The introduction of different alkyl chains can be achieved by reacting a suitable guanidinylating agent with a series of primary amines, each containing a modified alkyl backbone. For instance, replacing the hexyl group with shorter or longer alkyl chains, or introducing branching, can be accomplished using the corresponding primary amines (e.g., butylamine, octylamine, or isohexylamine) as starting materials.

Furthermore, the incorporation of functional groups onto the alkyl chain is a key strategy for creating diverse analogues. This can be achieved by utilizing alkylamines bearing functional groups such as ethers, esters, or amides. For example, the reaction of a protected amino-alcohol with a guanidinylating reagent, followed by deprotection and subsequent nitrosation, would yield a hydroxylated analogue.

A powerful method for modifying the hexyl chain involves cross-coupling reactions. For instance, a terminal alkyne or alkene on the hexyl chain could serve as a handle for Suzuki-Miyaura or Sonogashira coupling reactions, allowing for the introduction of aryl, heteroaryl, or other unsaturated moieties. This approach offers a versatile platform for creating a wide array of structurally diverse analogues.

The following table illustrates potential analogues of this compound with modifications on the alkyl chain, along with the precursor amines that could be used in their synthesis.

Analogue NamePrecursor AminePotential Modification
1-Butyl-1,2-dinitrosoguanidineButylamineShorter alkyl chain
1-Octyl-1,2-dinitrosoguanidineOctylamineLonger alkyl chain
1-(4-Methoxybutyl)-1,2-dinitrosoguanidine4-MethoxybutylamineEther functionality
1-(4-Phenylbutyl)-1,2-dinitrosoguanidine4-PhenylbutylamineAryl substitution
1-(5-Hexenyl)-1,2-dinitrosoguanidine5-HexenylamineTerminal alkene

Exploration of Modifications on the Dinitrosoguanidine Core

The dinitrosoguanidine core is a unique functional group, and its modification can significantly impact the electronic properties and reactivity of the molecule. The reactivity of functional groups is a central concept in organic chemistry, and the dinitrosoguanidine moiety is expected to have its own characteristic chemical behavior.

Modifications to the guanidine group itself, prior to nitrosation, are a viable strategy. The synthesis of variously substituted guanidines can be achieved through methods such as palladium-catalyzed cross-coupling reactions or the use of reagents like the Burgess reagent. For example, the non-nitrosated nitrogen atoms of the guanidine could potentially be alkylated or acylated, leading to a new class of derivatives. The synthesis of sterically hindered guanidine bases has been reported, which could be adapted to create analogues with bulky substituents on the guanidine core.

The nitrosation step itself presents opportunities for modification. Variations in the nitrosating agent or reaction conditions could potentially lead to the formation of mono-nitrosated or other partially nitrosated derivatives. The stability and reactivity of these species would be of significant interest.

Advanced Spectroscopic and Chromatographic Characterization of 1 Hexyl 1,2 Dinitrosoguanidine

Chromatographic Techniques for Purity and Separation

Chromatographic methods are paramount for assessing the purity of 1-Hexyl-1,2-dinitrosoguanidine and for its separation from reaction byproducts and starting materials. The selection of an appropriate chromatographic technique is contingent on the compound's volatility, polarity, and stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving high-resolution separation.

A reverse-phase HPLC method is typically suitable for compounds of this nature. The method development would involve the systematic optimization of several parameters to achieve the desired separation. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for effective separation of moderately polar organic molecules. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is a critical parameter to adjust. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture with varying polarities. The flow rate and column temperature are also optimized to improve peak shape and resolution. Detection is commonly performed using a UV detector, as the nitroso and guanidine (B92328) functionalities are expected to exhibit UV absorbance.

For related compounds like 1-methyl-3-nitro-1-nitrosoguanidine (B137566), LC-MS analysis has been successfully employed, suggesting that HPLC is a viable technique for this class of compounds. nih.gov The development of a sensitive method for such compounds often involves derivatization to enhance their chromatographic properties and detection. nih.gov

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility and thermal stability, GC can be invaluable for the analysis of volatile impurities or degradation products that may be present in a sample.

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to start at a lower temperature and gradually increase to facilitate the separation of compounds with a range of boiling points. The choice of injector and detector is also crucial. A split/splitless injector is commonly used, and a flame ionization detector (FID) or a mass spectrometer (MS) can be employed for detection. GC-MS is particularly powerful as it provides both retention time information for separation and mass spectral data for compound identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally useful for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A TLC plate coated with silica (B1680970) gel is typically used as the stationary phase. A suitable mobile phase, or eluent, is chosen to achieve good separation of the spots corresponding to the different components of the reaction mixture. The choice of eluent is based on the polarity of the compounds to be separated. The separated spots can be visualized under UV light or by staining with an appropriate reagent. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions and can be used for preliminary identification.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and connectivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous elucidation of the structure of organic molecules. nih.govresearchgate.net Both ¹H and ¹³C NMR spectroscopy would be employed to characterize this compound.

In the ¹H NMR spectrum, the chemical shifts, integration, and multiplicity of the signals would provide information about the different types of protons and their neighboring environments. For the hexyl group, one would expect to see distinct signals for the terminal methyl protons, the methylene (B1212753) protons adjacent to the nitrogen, and the other methylene groups in the alkyl chain. The chemical shifts would be influenced by the electron-withdrawing nature of the dinitrosoguanidine moiety.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shift of the carbon atom of the guanidine group would be particularly informative. The signals for the carbons of the hexyl chain would also be observed at characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Guanidine-C -~158
N-CH₂- 3.5 - 3.8 (t)~45
-CH₂- (x4) 1.2 - 1.8 (m)22 - 32
-CH₃ 0.9 (t)~14

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. rsc.org For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques, as they are soft ionization methods that can produce an intact molecular ion.

The mass spectrum would show a peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, which would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the MS/MS spectrum would provide valuable structural information. The fragmentation would likely involve the cleavage of the N-N bonds of the nitroso groups and the cleavage of the hexyl chain. The analysis of these fragment ions would help to confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal, non-destructive analytical techniques used to identify the functional groups and electronic transitions within a molecule.

For a novel compound like this compound, IR spectroscopy would be utilized to confirm the presence of its key functional groups. The guanidine moiety would exhibit characteristic stretching and bending vibrations. The N-nitroso groups (N-N=O) are strong absorbers in the mid-infrared region. Furthermore, the hexyl group would be identified by the characteristic stretches of its C-H bonds.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitroso groups and the guanidine structure, which contain non-bonding electrons and potential for conjugation, would likely result in characteristic absorption bands in the UV or visible range. The position and intensity of these bands are sensitive to the solvent environment.

Hypothetical Spectroscopic Data for this compound:

Spectroscopic Technique Functional Group Expected Absorption Range (cm⁻¹ for IR, nm for UV-Vis)
Infrared (IR)N-H (Guanidine)3300-3500 cm⁻¹ (stretch)
Infrared (IR)C-H (Hexyl)2850-2960 cm⁻¹ (stretch)
Infrared (IR)C=N (Guanidine)1640-1690 cm⁻¹ (stretch)
Infrared (IR)N-N=O (Dinitroso)1450-1550 cm⁻¹ (N=O stretch), 1000-1100 cm⁻¹ (N-N stretch)
Ultraviolet-Visible (UV-Vis)n → π* (Nitroso)300-400 nm
Ultraviolet-Visible (UV-Vis)π → π* (Guanidine/Nitroso)200-300 nm

Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected spectral features for this compound based on known functional group absorptions.

Validation of Analytical Procedures for Research Applications

The validation of an analytical procedure is critical to ensure that it is suitable for its intended purpose. ich.org The process involves a thorough evaluation of the method's performance characteristics to demonstrate its reliability and accuracy. For a research compound such as this compound, this would typically involve the validation of a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), used for its identification and quantification.

Specificity and Selectivity Assays

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For this compound, a specificity study would involve analyzing the compound in the presence of its potential synthetic precursors and likely degradation products. The method would be considered specific if it can produce a response for this compound that is unaffected by these other components. This is often demonstrated by showing that the chromatographic peaks for these components are well-resolved from the peak of the target compound.

Illustrative Specificity Study Results for an HPLC Method:

Compound Retention Time (min) Resolution from this compound
This compound5.2-
Hexylguanidine (Precursor)3.8> 2.0
Sodium Nitrite (B80452) (Reagent)1.5> 2.0
Degradation Product A4.5> 1.5
Degradation Product B6.1> 1.5

Note: This data is for illustrative purposes. A resolution value greater than 1.5 is generally considered adequate for baseline separation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for analyzing trace amounts of this compound. They are typically determined based on the signal-to-noise ratio of the analytical instrument's response, with a ratio of 3:1 commonly used for LOD and 10:1 for LOQ.

Hypothetical LOD and LOQ for an HPLC-UV Method:

Parameter Value Method
Limit of Detection (LOD)0.1 µg/mLSignal-to-Noise Ratio (3:1)
Limit of Quantitation (LOQ)0.3 µg/mLSignal-to-Noise Ratio (10:1)

Note: These values are hypothetical and would be specific to the analytical instrument and method conditions used.

Precision, Accuracy, and Robustness Studies

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Accuracy is the closeness of the test results obtained by the method to the true value. europa.eu Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

For this compound, precision would be assessed at different levels (repeatability, intermediate precision), and accuracy would be determined by analyzing samples with known concentrations. Robustness would be evaluated by slightly varying parameters like mobile phase composition, pH, and column temperature in an HPLC method.

Illustrative Validation Summary for a Hypothetical HPLC Assay:

Parameter Specification Result
Precision (RSD)
Repeatability (n=6)≤ 2.0%0.8%
Intermediate Precision (n=6)≤ 2.0%1.2%
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Robustness
Mobile Phase Composition (±2%)No significant change in resultsPassed
pH of Mobile Phase (±0.2 units)No significant change in resultsPassed
Column Temperature (±5 °C)No significant change in resultsPassed

Note: The data presented is for illustrative purposes to demonstrate typical acceptance criteria and results for a validated analytical method.

Reactivity, Stability, and Decomposition Pathways of 1 Hexyl 1,2 Dinitrosoguanidine

Autocatalytic Decomposition Phenomena

Information regarding the potential for 1-Hexyl-1,2-dinitrosoguanidine to undergo autocatalytic decomposition is not present in the available scientific literature. Autocatalysis, a process where a reaction product acts as a catalyst for the same reaction, is a known phenomenon in the decomposition of some energetic materials. However, studies detailing the specific mechanisms, kinetics, and the identity of any catalytic species involved in the decomposition of this particular compound have not been published. Without experimental data, any discussion on this topic would be purely speculative and would not meet the required standards of scientific accuracy.

Influence of the Hexyl Moiety on Stability and Reactivity Profiles

A comparative analysis of the influence of the hexyl moiety on the stability and reactivity of the nitrosoguanidine (B1196799) structure is contingent on the availability of empirical data for This compound and related alkyl-substituted nitrosoguanidines. The electronic and steric effects of the hexyl group are expected to modulate the chemical properties of the parent molecule. For instance, the electron-donating nature of the alkyl chain could influence the bond strengths within the dinitrosoguanidine functional group, thereby affecting its thermal stability. Similarly, the size and conformation of the hexyl group could introduce steric hindrance, impacting its reactivity in various chemical transformations. However, without specific research findings, it is not possible to provide a detailed and substantiated account of these effects.

Information Deficit on this compound Precludes Article Generation

A thorough and exhaustive search of available scientific literature and research databases has revealed a significant lack of information regarding the chemical compound this compound. Specifically, no research findings, studies, or data could be located that pertain to its molecular and cellular interactions as outlined in the requested article structure.

The initial and subsequent targeted searches for "this compound" and its potential biological activities yielded no specific results. While general information on related topics such as inosine (B1671953) monophosphate (IMP) dehydrogenase, DNA adduct formation, protein alkylation, non-covalent biomolecular interactions, and cellular stress pathways was accessible, no scientific literature directly links these concepts to this compound.

The explicit instructions to focus solely on this compound and to ensure all content is scientifically accurate and based on diverse sources cannot be fulfilled under these circumstances. Generating an article without any specific data or research on the subject would require speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, it is not possible to produce the requested article on the "Molecular and Cellular Interactions of this compound" while adhering to the strict and crucial constraints of the prompt. The absence of foundational research on this specific compound prevents the creation of informative and scientifically validated content for the specified sections and subsections.

Molecular and Cellular Interactions of 1 Hexyl 1,2 Dinitrosoguanidine

Cellular Responses and Intracellular Signaling Modulation

Alterations in Gene Expression Profiles

The introduction of 1-Hexyl-1,2-dinitrosoguanidine to a cellular environment could hypothetically trigger a cascade of changes in gene expression as the cell responds to a novel chemical stimulus. Based on the behavior of other nitrogen-containing compounds and molecules with significant alkyl chains, it is plausible that the expression of genes involved in cellular stress, detoxification, and inflammatory responses would be significantly altered.

For instance, genes encoding for cytochrome P450 enzymes, which are critical for metabolizing foreign compounds, may be upregulated. Similarly, an increase in the expression of heat shock proteins could be observed, indicating a cellular stress response. Genes associated with antioxidant defenses, such as those for superoxide (B77818) dismutase and catalase, might also be upregulated to counteract potential oxidative stress induced by the dinitrosoguanidine moiety.

Hypothetical Data Table: Alterations in Gene Expression in Response to this compound

Gene SymbolGene NameFold Change (Hypothetical)Putative Function
CYP1A1Cytochrome P450 Family 1 Subfamily A Member 1+3.5Xenobiotic metabolism
HSP70Heat Shock Protein 70+2.8Cellular stress response
SOD2Superoxide Dismutase 2+2.1Antioxidant defense
NFKB1Nuclear Factor Kappa B Subunit 1+4.2Inflammatory response
BCL2B-cell lymphoma 2-2.5Apoptosis regulation
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)+3.0Cell cycle arrest

Effects on Cell Cycle Progression and Apoptotic Pathways

Drawing parallels from studies on various bioactive compounds, this compound could potentially exert significant effects on cell cycle regulation and programmed cell death (apoptosis). The dinitrosoguanidine core, with its reactive nitrogen species, might induce DNA damage, a common trigger for cell cycle arrest. This would allow the cell time to repair the damage or, if the damage is too severe, initiate apoptosis.

A plausible mechanism would involve the upregulation of tumor suppressor proteins like p53, which in turn would activate the expression of cell cycle inhibitors such as p21, leading to an arrest in the G1/S or G2/M phase of the cell cycle. nih.govnih.gov Concurrently, the pro-apoptotic machinery could be activated. This might involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Bak. nih.gov The subsequent release of cytochrome c from the mitochondria would then trigger the caspase cascade, leading to the execution of apoptosis. nih.gov

Production and Release of Reactive Nitrogen Species (e.g., Nitric Oxide)

The 1,2-dinitrosoguanidine structure strongly suggests that this compound could be a source of reactive nitrogen species (RNS), most notably nitric oxide (NO). The nitroso groups are known to be potential NO donors under physiological conditions. The release of NO could have a wide range of downstream effects, as NO is a critical signaling molecule involved in numerous physiological and pathological processes.

The production of NO could influence vasodilation, neurotransmission, and the immune response. Within the cell, NO can interact with various molecular targets, including guanylate cyclase, leading to the production of cyclic GMP (cGMP), a key second messenger. However, excessive or unregulated NO production can also lead to nitrosative stress, damaging cellular components like proteins, lipids, and DNA.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Understanding how the chemical structure of this compound relates to its biological activity is crucial for predicting its interactions and designing analogues with potentially enhanced or more specific effects.

Impact of Hexyl Chain Length and Branching on Interactions

Studies on other classes of molecules have shown that varying the length and branching of alkyl chains can have a profound impact on biological activity. nih.govnih.govnih.govresearchgate.netresearchgate.net It is conceivable that increasing the chain length beyond six carbons could enhance membrane association and interaction with hydrophobic targets, though it might also lead to non-specific binding and increased cytotoxicity. nih.gov Conversely, shortening the chain could reduce its ability to penetrate membranes, potentially diminishing its intracellular effects. Branching of the hexyl chain would likely decrease the efficiency of its packing into hydrophobic pockets, which could reduce its specific binding affinity for certain protein targets. nih.gov

Hypothetical Data Table: Impact of Alkyl Chain Modification on a Putative Biological Endpoint

CompoundAlkyl ChainLipophilicity (LogP, Hypothetical)Biological Activity (IC50, µM, Hypothetical)
1-Butyl-1,2-dinitrosoguanidinen-Butyl1.815.2
This compoundn-Hexyl2.98.5
1-Octyl-1,2-dinitrosoguanidinen-Octyl4.04.1
1-(2-Methylpentyl)-1,2-dinitrosoguanidineIsohexyl2.712.8

Effects of Dinitrosoguanidine Core Modifications on Molecular Recognition

The dinitrosoguanidine core is the primary pharmacophore responsible for the potential release of reactive nitrogen species and for polar interactions with biological targets. Modifications to this core would be expected to significantly alter the compound's molecular recognition and biological profile.

Replacing one or both nitroso groups with other electron-withdrawing or electron-donating groups would modulate the electronic properties of the guanidine (B92328) head group. This could affect its ability to act as a hydrogen bond donor or acceptor, thereby altering its binding affinity to specific protein residues. For example, replacing a nitroso group with a cyano or a trifluoromethyl group would change the electronic distribution and steric profile, likely leading to a different set of biological interactions. Such modifications are a common strategy in medicinal chemistry to fine-tune the activity and selectivity of a lead compound. nih.gov

Computational and Theoretical Investigations of 1 Hexyl 1,2 Dinitrosoguanidine

Quantum Chemical Computations for Electronic Structure Analysis

Quantum chemical computations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods would provide insights into the geometry, stability, and reactivity of 1-Hexyl-1,2-dinitrosoguanidine.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying the ground state properties of molecules like this compound. A typical DFT study would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This would reveal bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its structure.

Electronic Properties: Calculation of the molecule's dipole moment, polarizability, and molecular orbital energies (HOMO and LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic transitions.

Vibrational Analysis: Predicting the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to confirm the structure and identify characteristic functional groups.

A hypothetical data table summarizing the kind of results a DFT study might yield is presented below.

PropertyCalculated Value
Optimized Ground State Energy (Hartree)[Value]
HOMO Energy (eV)[Value]
LUMO Energy (eV)[Value]
HOMO-LUMO Gap (eV)[Value]
Dipole Moment (Debye)[Value]

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

For a more precise understanding of chemical reactions involving this compound, high-level ab initio methods would be employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide more accurate energies for reaction pathways, albeit at a higher computational expense. A study in this area would focus on:

Reaction Enthalpies: Calculating the energy change for potential decomposition or synthesis reactions.

Activation Barriers: Determining the energy required to initiate a chemical reaction, which is crucial for understanding reaction kinetics.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum mechanics looks at the electronic scale, Molecular Dynamics (MD) simulations provide a view of how this compound moves and interacts with its environment over time. An MD simulation would involve:

Conformational Sampling: The hexyl chain of the molecule allows for significant flexibility. MD simulations would explore the different possible conformations (shapes) the molecule can adopt and their relative stabilities.

Solvent Effects: Placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) to study how the solvent influences its structure and dynamics.

Intermolecular Interactions: Simulating the interaction of multiple this compound molecules to understand how they behave in a condensed phase. This is particularly relevant for predicting the properties of the material in solid or liquid form. For instance, MD simulations are used to study the structure and thermal/pressure response of molecular crystals. rsc.org

Prediction of Reaction Pathways and Transition States

Understanding the chemical transformations that this compound can undergo is key to predicting its stability and reactivity. Computational methods would be used to:

Identify Transition States: A transition state is the highest energy point along a reaction pathway. Locating this structure is essential for calculating the activation energy of a reaction.

Map Reaction Coordinates: This involves tracing the entire energetic landscape as the molecule transforms from reactants to products, providing a detailed picture of the reaction mechanism.

In Silico Modeling of Molecular Binding and Docking Studies

If this compound were being investigated for potential biological activity, molecular docking simulations would be a critical tool. These studies involve:

Binding Pose Prediction: Docking the molecule into the active site of a target protein to predict its preferred binding orientation.

Binding Affinity Estimation: Calculating the strength of the interaction between this compound and the protein, which helps in prioritizing compounds for further experimental testing. Molecular dynamics simulations can be used to investigate the binding of molecules to a target. nih.gov

A hypothetical data table from a docking study might look like this:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
[Protein Name][Value][e.g., TYR 123, LYS 45]
[Protein Name][Value][e.g., ASP 89, PHE 101]

Note: The values and residues in this table are placeholders.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

If a series of related compounds to this compound were synthesized and tested for a specific activity, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This involves:

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., size, shape, electronic properties) for each compound.

Model Building: Using statistical methods to build a mathematical model that correlates these descriptors with the observed biological activity.

Predictive Modeling: Employing the QSAR model to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Future Research Directions and Unexplored Avenues for 1 Hexyl 1,2 Dinitrosoguanidine

Development of Novel Analytical Probes and Sensors

Currently, there is no specific information available on the use of 1-Hexyl-1,2-dinitrosoguanidine in the development of analytical probes or sensors. However, the dinitrosoguanidine functional group suggests potential for detecting specific analytes. Future research could focus on designing and synthesizing probes where the this compound moiety acts as a recognition element. The interaction of this group with target molecules could lead to a measurable signal, such as a change in fluorescence or a colorimetric response. The hexyl group provides a lipophilic handle that could be varied to tune the probe's solubility and cellular localization.

Exploration of Synthetic Accessibility to More Complex Derivatives

The synthesis of this compound itself has not been detailed in readily available literature, let alone the synthesis of more complex derivatives. A foundational research avenue would be to establish a robust and scalable synthetic route to the parent compound. Following this, the exploration of derivatives could proceed by modifying the hexyl chain or by substituting the non-nitrosated hydrogen on the guanidine (B92328) core. For instance, incorporating heteroaromatic rings, as has been done with 1,2-dithiolane (B1197483) derivatives to enhance neuroprotective activity, could be a promising strategy. nih.gov The goal would be to create a library of compounds with diverse physicochemical properties for further investigation.

Advanced Mechanistic Studies on Specific Molecular Targets

Without any existing biological data, identifying the molecular targets of this compound is purely speculative. However, the dinitrosoguanidine functional group is structurally related to other nitroso compounds and guanidinium-containing natural products known to have biological activity. Initial research would involve broad-based screening assays to identify any potential biological effects. Subsequent advanced mechanistic studies would then be required to pinpoint specific molecular interactions. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic knockout studies could be employed to deconvolve its mechanism of action.

Integration with Systems Biology Approaches for Comprehensive Cellular Profiling

Once a biological effect of this compound is identified, systems biology approaches would be invaluable for a comprehensive understanding of its cellular impact. Techniques like transcriptomics (RNA-seq), proteomics, and metabolomics could reveal global changes in gene expression, protein levels, and metabolite profiles within cells or organisms exposed to the compound. This data would provide a holistic view of the cellular pathways and networks affected, moving beyond a single-target perspective and offering insights into potential off-target effects and broader physiological consequences.

Investigation of Environmental Fates and Biotransformation in Abiotic Systems

The environmental fate of this compound is entirely unknown. Research in this area would involve studying its stability and degradation in various abiotic environmental compartments, such as water, soil, and sediment. Key parameters to investigate would include its susceptibility to hydrolysis, photolysis, and oxidation. Understanding the biotransformation pathways would involve identifying the degradation products and assessing their potential environmental impact. This is crucial for any compound that has the potential for larger-scale synthesis and application.

Role of this compound in Fundamental Chemical Reactivity Studies

The chemical reactivity of this compound presents a fertile ground for fundamental research. The interplay of the electron-donating guanidine core and the electron-withdrawing nitroso groups suggests a rich and complex reactivity profile. Computational studies, such as Density Functional Theory (DFT) calculations, could predict its molecular orbital energies, charge distribution, and reactivity towards electrophiles and nucleophiles. dergipark.org.tr Experimental studies could then validate these theoretical predictions, exploring its participation in various classes of chemical reactions. Such fundamental knowledge is a prerequisite for its rational application in any field.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 1-Hexyl-1,2-dinitrosoguanidine in laboratory settings?

  • Methodological Guidance :

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ensure local exhaust ventilation to prevent inhalation of dust or aerosols .
  • In case of accidental exposure, follow GHS-aligned first-aid measures (e.g., rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention) .
  • Store in a tightly sealed container away from ignition sources, as nitro compounds may release toxic gases (e.g., NOx) under heat .

Q. Which spectroscopic techniques are optimal for characterizing this compound purity and structure?

  • Methodological Guidance :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the hexyl chain and nitroso group positions. Compare chemical shifts to computational predictions or analogous compounds .
  • Infrared (IR) Spectroscopy : Identify characteristic N–O and C–N stretching vibrations (e.g., 1500–1600 cm1^{-1} for nitroso groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection at 254 nm, calibrated with a certified reference standard .

Q. How should researchers design a reproducible synthesis protocol for this compound?

  • Methodological Guidance :

  • Stepwise Optimization : Vary reaction parameters (temperature, solvent, stoichiometry) systematically. For example, use a polar aprotic solvent (e.g., DMF) to enhance nitroso group stability .
  • By-Product Analysis : Monitor intermediates via thin-layer chromatography (TLC) and isolate side products for structural elucidation .
  • Yield Documentation : Report yields as mean ± standard deviation across triplicate trials to account for variability .

Advanced Research Questions

Q. What experimental strategies can minimize thermal decomposition of this compound during kinetic studies?

  • Methodological Guidance :

  • Temperature Control : Use a jacketed reactor with a cryostat to maintain temperatures below 40°C, as nitroso compounds are thermally labile .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation .
  • Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., nitric oxide) .

Q. How can contradictions in reported mutagenic potencies of this compound be resolved?

  • Methodological Guidance :

  • Meta-Analysis Framework : Use PRISMA guidelines to systematically review literature, focusing on variables like purity (>95% vs. technical grade), assay type (Ames test vs. mammalian cell assays), and metabolic activation systems (S9 liver fractions) .
  • Statistical Reconciliation : Apply ANOVA to compare datasets, accounting for batch-to-batch variability and assay sensitivity thresholds .
  • Mechanistic Studies : Perform density functional theory (DFT) calculations to predict reactivity of nitroso groups with DNA bases, validating findings via LC-MS adduct analysis .

Q. What computational models are suitable for predicting the environmental fate of this compound?

  • Methodological Guidance :

  • QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradation half-lives and partition coefficients (log KowK_{ow}) based on structural fragments .
  • Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to predict adsorption/leaching behavior .
  • Validation : Compare predictions with experimental soil column studies under controlled pH and humidity conditions .

Data Presentation and Analysis Guidelines

  • Tables :

    ParameterCondition 1Condition 2Condition 3
    Yield (%)62 ± 358 ± 571 ± 2
    Purity (HPLC, %)98.595.299.1
    Example: Comparative synthesis yields under varying solvent systems.
  • Graphs :

    • Plot mutagenic potency (log[LC50_{50}]) vs. nitroso group electrophilicity (Hammett σ constants) to identify structure-activity trends .

Critical Evaluation Criteria

  • Reproducibility : Document raw data, instrument settings, and environmental conditions (e.g., humidity) in supplementary materials .
  • Ethical Compliance : Ensure disposal protocols align with EPA/OSHA regulations for nitroso compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.